![molecular formula C11H14FN3O B1475597 (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 1566846-85-2](/img/structure/B1475597.png)
(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone
Overview
Description
4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone, also known as 5-F-PAM, is a novel synthetic compound with a wide range of applications in scientific research. It is a highly potent and selective agonist of the μ-opioid receptor (MOR) and has been widely used in studies of opioid pharmacology, pain, addiction, and drug abuse. 5-F-PAM has also been studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression.
Scientific Research Applications
Medical Research Diabetes Treatment
The compound has been mentioned in the context of medical research, particularly in relation to diabetes treatment. It is structurally similar to molecules used as DPP-4 inhibitors, which are a class of medications widely used for type 2 diabetes mellitus .
Cancer Research Radiotherapy
Fluorinated pyridines, which are part of the compound’s structure, have been studied for their potential use in local radiotherapy for cancer treatment .
Drug Synthesis
The compound may be involved in the synthesis of new drugs due to its solubilizing properties, which can enhance the bioavailability and efficacy of pharmaceuticals .
Kinase Inhibition
It has been associated with kinase inhibition, specifically EGFR/HER2 kinases, which are targets in cancer therapy .
Material Science
While not directly related to this specific compound, scientists with experience in material science may explore its potential applications in this field .
Machine Learning Models in Pharmacology
The compound could be used in building and validating predictive machine-learning models for drug discovery and development .
Future Directions
While specific future directions for “(4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone” are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, with its unique structure and potential applications, could play a role in these advancements.
Mechanism of Action
Target of Action
The primary target of (4-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in intracellular signaling pathways that regulate cellular growth and survival .
Mode of Action
This compound interacts with its target by acting as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of the kinase’s substrates, leading to altered cellular signaling .
Result of Action
The inhibition of Mitogen-activated protein kinase 14 by this compound can lead to a decrease in cell proliferation and survival . This could potentially have therapeutic applications in conditions where these processes are dysregulated, such as in certain types of cancer .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-5-8(6-14-7-9)11(16)15-3-1-10(13)2-4-15/h5-7,10H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVQTBRIUKQZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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